REACTION_CXSMILES
|
OO.O.[OH-].[Li+].C(OC(N([C@@H](C1C=CC=CC=1)C)[C:12](=[O:23])[CH:13]([CH2:20][CH:21]=[CH2:22])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=O)C.S([O-])([O-])=[O:33].[Na+].[Na+]>C1COCC1.O>[CH2:20]([CH:13]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[C:12]([OH:23])=[O:33])[CH:21]=[CH2:22] |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
lithium hydroxide monohydrate
|
Quantity
|
0.047 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
N-ethyloxycarbonyl-N-(2-allyloctanoyl)-(R)-1-phenylethylamine
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N(C(C(CCCCCC)CC=C)=O)[C@H](C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred on an ice bath for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the whole mixture was washed with 5 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added 6 ml of a 1 N aqueous solution of hydrochloric acid (pH=2)
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with two 40-ml portions of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |